7-(Oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine
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Description
The compound “7-(Oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine” is a complex organic molecule. It contains an oxirane (epoxide) group, which is a three-membered ring containing an oxygen atom, and a benzodioxepine group, which is a two-ring system consisting of a benzene ring fused to a seven-membered dioxepine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodioxepine ring system, followed by the introduction of the oxirane group. The oxirane could potentially be introduced through a reaction with epichlorohydrin .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxepine and oxirane rings. The exact structure would depend on the positions of these groups within the molecule. Techniques such as NMR and ESI-MS could be used for comprehensive characterization .
Chemical Reactions Analysis
The oxirane group is highly reactive due to the ring strain of the three-membered ring. It can undergo reactions such as ring-opening by nucleophiles . The benzodioxepine ring is less reactive, but could potentially undergo electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing benzodioxepine rings are likely to be crystalline solids at room temperature. The presence of the oxirane group could make the compound more polar and potentially increase its reactivity .
Safety And Hazards
properties
IUPAC Name |
7-(oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-13-11-3-2-9(6-12(11)14-5-1)15-7-10-8-16-10/h2-3,6,10H,1,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDXYJNKQPUUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)OCC3CO3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Oxiran-2-ylmethoxy)-3,4-dihydro-2H-1,5-benzodioxepine |
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